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Compound of Interest

Compound Name: 3-Benzylimidazolidine-2,4-dione

Cat. No.: B2819837

Abstract: This technical guide provides a comprehensive overview of 3-Benzylimidazolidine-
2,4-dione, a key heterocyclic compound often utilized as a scaffold in medicinal chemistry and
organic synthesis. We will delve into its precise chemical structure and nomenclature, outline a
robust synthetic protocol, and detail the spectroscopic data essential for its unequivocal
identification. This document is intended for researchers, chemists, and drug development
professionals who require a detailed, practical understanding of this compound's core
properties and handling.

Core Chemical Identity and Nomenclature

3-Benzylimidazolidine-2,4-dione, commonly known as 3-benzylhydantoin, is a derivative of
imidazolidine-2,4-dione (hydantoin). The core structure consists of a five-membered ring
containing two nitrogen atoms and two carbonyl groups. The defining feature of this molecule is
the benzyl group (CeHsCH:2) substituted at the N-3 position of the hydantoin ring. This
substitution significantly influences the molecule's steric and electronic properties, enhancing
its lipophilicity compared to the parent hydantoin.[1]

The hydantoin moiety itself is a critical structural component in a variety of pharmaceuticals,
including the anticonvulsant drug Phenytoin and the antibacterial agent nitrofurantoin,
highlighting the therapeutic relevance of this chemical class.[2][3]

Caption: Chemical structure of 3-Benzylimidazolidine-2,4-dione.
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Key Identifiers

A summary of the essential nomenclature and registration information for 3-

Benzylimidazolidine-2,4-dione is provided below.

Identifier

Value

Source

IUPAC Name

3-benzylimidazolidine-2,4-

dione

Common Name

3-Benzylhydantoin

CAS Number 2301-40-8 [5]
Molecular Formula C10H10N202 [1][5]
Molecular Weight 190.20 g/mol [51[6]
InChi Key VIJUNTPRQTFDQMF- 7]

UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=0)C

NC2=0

[7]

Physicochemical Properties

The physical properties of 3-Benzylimidazolidine-2,4-dione are critical for its handling,

storage, and application in experimental setups.

Property

Value

Source

Physical State

White to off-white crystalline

[1]

solid
Melting Point 140-141 °C [5]
Soluble in organic solvents like
Solubility ethanol and DMSO; limited [1]

solubility in water.

Predicted Density

1.292 + 0.06 g/cm?

[5]
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Synthesis and Purification Protocol

The synthesis of N-substituted hydantoins can be achieved through various methods, including
the Bucherer-Bergs reaction or the Urech hydantoin synthesis.[2][8] However, a direct and
highly efficient method for preparing 3-Benzylimidazolidine-2,4-dione is the N-alkylation of
the parent hydantoin ring. This approach offers high yields and straightforward purification.

The described protocol involves a nucleophilic substitution (Sn2) reaction, where the hydantoin
anion acts as the nucleophile attacking the electrophilic benzylic carbon of benzyl bromide.

Reaction Execution ‘Workup & Purification

TS SRS, Heat to 60-70°C |—>| Monitor via TLC [—UPoncompletion .} 5o jntg ice water |—>| Filter precipitate Rechvsializeion
ase, and solvent Ethanol/Water

Pure 3-Benzylhydantoin

Potassium Carbonate
(K2C03)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-Benzylimidazolidine-2,4-dione.

Step-by-Step Methodology

o Deprotonation: To a stirred solution of imidazolidine-2,4-dione (1.0 eq) in anhydrous
dimethylformamide (DMF), add potassium carbonate (K=2COs, 1.5 eq).

o Rationale: K2COs is a mild base sufficient to deprotonate the N-3 position of the hydantoin
ring, creating a nucleophilic anion. DMF is an ideal polar aprotic solvent that solvates the
potassium cation, enhancing the nucleophilicity of the hydantoin anion.
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» Alkylation: To the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

o Rationale: Benzyl bromide is an excellent electrophile for this S»2 reaction due to the
stability of the transition state. A slight excess ensures complete consumption of the
hydantoin starting material.

e Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

o Rationale: Heating increases the reaction rate. TLC allows for visual confirmation of the
consumption of starting material and the formation of the product.

o Workup: After the reaction is complete, cool the mixture to room temperature and pour it into
a beaker of ice water. A white precipitate will form.

o Rationale: The product is poorly soluble in water, causing it to precipitate out while the
inorganic salts (like KBr) and residual DMF remain dissolved.

« Purification: Collect the solid product by vacuum filtration and wash with cold water.
Recrystallize the crude product from an ethanol/water mixture to yield pure 3-
Benzylimidazolidine-2,4-dione.

o Rationale: Recrystallization is a purification technique that removes impurities, resulting in
a product with high purity and a sharp melting point (expected: 140-141°C).[5]

Spectroscopic Profile for Structural Verification

Unequivocal identification of the synthesized compound is achieved through a combination of
spectroscopic techniques. The expected data are summarized below.
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Technique Characteristic Features

Strong C=0 stretching bands at ~1710-1770
cm~1; N-H stretching band at ~3200-3300 cm™1;
Aromatic C-H stretching just above 3000 cm™1.
[91[10]

IR (Infrared)

~8.3 ppm (s, 1H): N1-H proton. ~7.3 ppm (m,
5H): Aromatic protons of the benzyl group. ~4.6

1H NMR ppm (s, 2H): Benzylic methylene protons (-CHz-
Ph). ~4.1 ppm (s, 2H): Methylene protons of the
hydantoin ring (C5-Hz2).

~170 ppm: C4 carbonyl carbon. ~157 ppm: C2
carbonyl carbon. ~135 ppm: Quaternary

13C NMR aromatic carbon. ~127-129 ppm: Aromatic CH
carbons. ~55 ppm: C5 methylene carbon. ~45

ppm: Benzylic methylene carbon.[10]

m/z 190: Molecular ion peak [M]*. m/z 91:
Mass Spec (MS) Prominent fragment corresponding to the benzyl

cation [C7H7]*.

Chemical Reactivity and Applications

The chemical reactivity of 3-benzylhydantoin is centered around the remaining N-H proton and
the hydantoin ring's stability.

e N-1 Acidity: The proton at the N-1 position is acidic and can be removed by a suitable base.
This allows for subsequent alkylation or acylation, providing a straightforward route to 1,3-
disubstituted hydantoin derivatives. This versatility makes it a valuable intermediate in
combinatorial chemistry and drug discovery programs.

» Scaffold for Drug Development: The hydantoin core is considered a "privileged structure” in
medicinal chemistry. Its derivatives are known to possess a wide range of biological
activities, including anticonvulsant, antiarrhythmic, and antiandrogenic properties.[1][2] The
benzyl group at the N-3 position serves as a lipophilic handle that can be modified to tune
the compound's pharmacokinetic and pharmacodynamic profile.
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Conclusion

3-Benzylimidazolidine-2,4-dione is a synthetically accessible and versatile heterocyclic
compound. Its structure is readily confirmed by standard spectroscopic methods, and its
synthesis can be reliably achieved through N-alkylation of hydantoin. Its importance as a
molecular scaffold in the development of new therapeutic agents ensures continued interest
from the scientific community. This guide provides the foundational technical data required for
its effective use in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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